![molecular formula C19H20N2O3 B2527776 N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034512-99-5](/img/structure/B2527776.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a benzofuran moiety and a tetrahydrobenzo[d]isoxazole moiety. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Tetrahydrobenzo[d]isoxazole is another heterocyclic compound, which is a saturated derivative of benzo[d]isoxazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran moiety would contribute to the aromaticity of the molecule, while the tetrahydrobenzo[d]isoxazole moiety would add a level of saturation .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzofuran and tetrahydrobenzo[d]isoxazole moieties. These groups could potentially undergo various chemical reactions, such as electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzofuran moiety could potentially increase the compound’s stability and affect its polarity .Applications De Recherche Scientifique
Antitumor Activity
Benzofuran derivatives have garnered attention due to their potential antitumor properties. This compound, with its unique structure, may inhibit tumor growth by interfering with cellular processes or signaling pathways. Researchers have explored its effects on various cancer cell lines, including breast, prostate, lung, and colon cancer cells .
Antibacterial Properties
Compounds containing benzofuran fragments often exhibit antibacterial activity. This particular molecule could be investigated for its effectiveness against bacterial pathogens. Studies have shown that benzofuran derivatives possess antibacterial properties, making them valuable in the fight against infectious diseases .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Benzofuran-based compounds, including our target molecule, may modulate inflammatory responses. Investigating its impact on inflammatory pathways could lead to potential therapeutic applications.
Antioxidant Potential
Antioxidants protect cells from oxidative damage. Benzofuran derivatives have demonstrated antioxidant activity, which could contribute to their health benefits. Further research is needed to explore the specific mechanisms and potential clinical applications .
Sensor Material Development
Hydrazones, a class of compounds that includes our target molecule, have been used in sensor materials. These materials detect specific ions (e.g., fluoride, cyanide), heavy metals, and toxic gases. Exploring the sensor capabilities of this compound could lead to innovative applications in environmental monitoring and safety .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(10-14-11-13-6-2-4-8-16(13)23-14)20-19(22)18-15-7-3-5-9-17(15)24-21-18/h2,4,6,8,11-12H,3,5,7,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPQGGNRHZQTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=NOC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

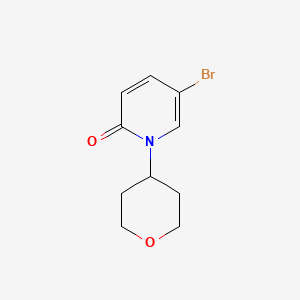
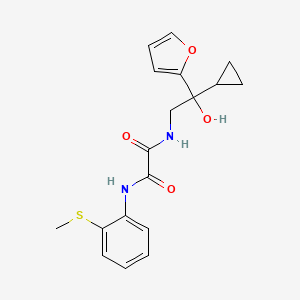
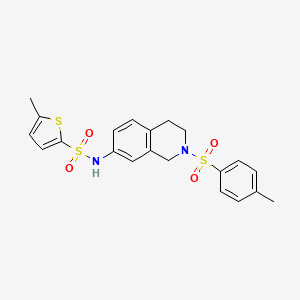
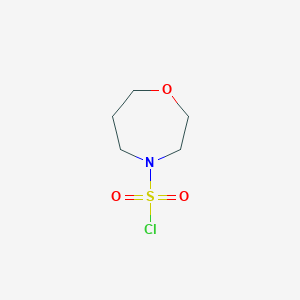
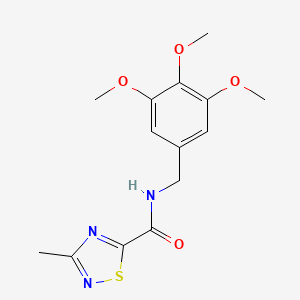
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)
![1,3-Dimethylimidazo[4,5-b]phenazine-2-thione](/img/structure/B2527705.png)
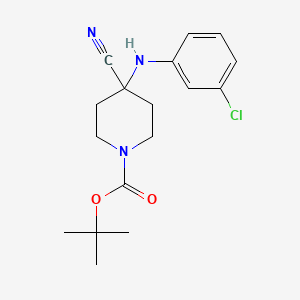
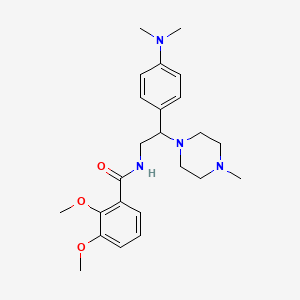
![4-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)
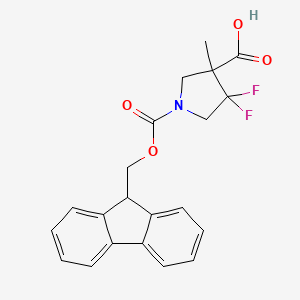
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)
![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2527715.png)
![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)